3-[1-(2-acetylbenzoyl)piperidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Overview
Description
3-[1-(2-acetylbenzoyl)piperidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[1-(2-acetylbenzoyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is 436.19982200 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Alzheimer’s Disease Research
A study focused on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, evaluating them as potential drug candidates for Alzheimer’s disease treatment. The research explored enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, indicating a promising avenue for future drug development (Rehman et al., 2018).
Gastric Acid Antisecretory Activity
Another study synthesized and tested N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides for their antisecretory activity against histamine-induced gastric acid secretion. This research provides insights into developing new treatments for conditions like ulcers by targeting gastric acid secretion mechanisms (Ueda et al., 1991).
Antimicrobial Activity
Research into 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum (tomato plants) highlighted structure-activity relationships influencing antibacterial activity. This study provides a foundation for developing new antimicrobial agents to protect crops from bacterial and fungal diseases (Vinaya et al., 2009).
Anticancer and Antibacterial Activity
The synthesis and biological evaluation of benzothiazole-piperazinesulfonamide conjugates revealed their potential as anticancer and antibacterial agents. This research contributes to the ongoing search for new therapeutic options for cancer and bacterial infections (Rao et al., 2019).
Properties
IUPAC Name |
3-[1-(2-acetylbenzoyl)piperidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-17(28)20-4-2-3-5-21(20)25(30)27-12-10-18(11-13-27)6-9-24(29)26-19-7-8-22-23(16-19)32-15-14-31-22/h2-5,7-8,16,18H,6,9-15H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYVTFOXDUPBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)CCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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